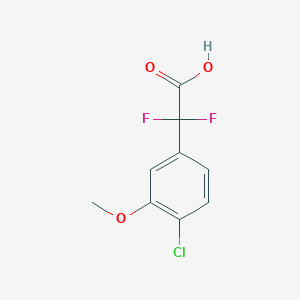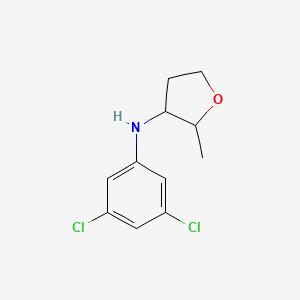
1-(2,2-Dimethylbutyl)-1H-1,2,4-triazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Dimethylbutyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 2,2-dimethylbutyl group attached to the triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.
準備方法
The synthesis of 1-(2,2-Dimethylbutyl)-1H-1,2,4-triazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethylbutylamine with 1,2,4-triazole-3-carboxylic acid under appropriate reaction conditions. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
1-(2,2-Dimethylbutyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted triazole derivatives. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Cyclization: The compound can participate in cyclization reactions to form fused ring systems, which can be useful in the synthesis of more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2,2-Dimethylbutyl)-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex triazole derivatives. It serves as a precursor for the development of new materials with unique properties.
Biology: Triazole derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial, antifungal, and anticancer properties. They are used in the design of new drugs and therapeutic agents.
Medicine: The compound is investigated for its potential use in pharmaceuticals, particularly in the development of new drugs targeting specific diseases. Triazole derivatives are known for their ability to inhibit enzymes and receptors involved in various pathological processes.
Industry: In the industrial sector, the compound is used in the production of agrochemicals, such as herbicides and fungicides. It is also employed in the synthesis of specialty chemicals and materials with specific applications.
作用機序
The mechanism of action of 1-(2,2-Dimethylbutyl)-1H-1,2,4-triazol-3-amine involves its interaction with molecular targets and pathways. Triazole derivatives are known to inhibit enzymes such as cytochrome P450, which play a crucial role in the metabolism of various substances. By inhibiting these enzymes, the compound can modulate biochemical pathways and exert its effects.
The compound may also interact with receptors and ion channels, leading to changes in cellular signaling and function. The specific molecular targets and pathways involved depend on the particular biological activity being studied.
類似化合物との比較
1-(2,2-Dimethylbutyl)-1H-1,2,4-triazol-3-amine can be compared with other similar triazole derivatives, such as:
1-(2,2-Dimethylpropyl)-1H-1,2,4-triazol-3-amine: This compound has a similar structure but with a different alkyl group attached to the triazole ring. It may exhibit different biological activities and properties.
1-(2,2-Dimethylpentyl)-1H-1,2,4-triazol-3-amine: Another similar compound with a longer alkyl chain. The length and branching of the alkyl group can influence the compound’s solubility, stability, and biological activity.
1-(2,2-Dimethylhexyl)-1H-1,2,4-triazol-3-amine: This compound has an even longer alkyl chain, which may further affect its properties and applications.
特性
分子式 |
C8H16N4 |
|---|---|
分子量 |
168.24 g/mol |
IUPAC名 |
1-(2,2-dimethylbutyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H16N4/c1-4-8(2,3)5-12-6-10-7(9)11-12/h6H,4-5H2,1-3H3,(H2,9,11) |
InChIキー |
IGOTWKOZPIHIEM-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)CN1C=NC(=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Bromo-2-ethylimidazo[1,2-a]pyridine](/img/structure/B15275255.png)


![4-(Benzyloxy)thieno[2,3-d]pyrimidin-6-amine](/img/structure/B15275275.png)

![N-methyl-N-[(1-phenyl-3-thien-2-yl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15275292.png)

![5-(Oxolan-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15275300.png)
![[1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B15275302.png)

![N'-hydroxy-3-[(methylamino)methyl]benzene-1-carboximidamide](/img/structure/B15275313.png)
![(Butan-2-yl)[1-(4-methylphenyl)ethyl]amine](/img/structure/B15275322.png)

